molecular formula C27H16Cl2N2O3 B10925219 2-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

2-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

Cat. No.: B10925219
M. Wt: 487.3 g/mol
InChI Key: FABMLIDLVNKUER-XDHOZWIPSA-N
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Description

2-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is a complex organic compound with a unique structure that includes cyano, dichloroanilino, and naphthoate groups

Preparation Methods

The synthesis of 2-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the cyano and dichloroanilino intermediates, followed by their coupling with the naphthoate moiety under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano or carbonyl groups.

    Substitution: The dichloroanilino group can undergo substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano and dichloroanilino groups can interact with enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other cyano and dichloroanilino derivatives. Compared to these compounds, 2-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is unique due to the presence of the naphthoate group, which can enhance its chemical and biological properties. Similar compounds include:

  • 2-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL derivatives
  • Other naphthoate-containing compounds

Properties

Molecular Formula

C27H16Cl2N2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H16Cl2N2O3/c28-20-13-21(29)15-22(14-20)31-26(32)19(16-30)12-18-7-2-4-11-25(18)34-27(33)24-10-5-8-17-6-1-3-9-23(17)24/h1-15H,(H,31,32)/b19-12+

InChI Key

FABMLIDLVNKUER-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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